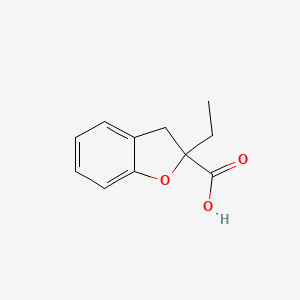

2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

2-ethyl-3H-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-11(10(12)13)7-8-5-3-4-6-9(8)14-11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFKARLLSPQFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436880 | |

| Record name | 2-Benzofurancarboxylic acid, 2-ethyl-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111080-50-3 | |

| Record name | 2-Benzofurancarboxylic acid, 2-ethyl-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diastereomeric Salt Formation

Key parameters for successful resolution:

| Parameter | Optimal Conditions | Effect on Yield/Purity |

|---|---|---|

| Resolving agent | S(+)-2-phenylglycinol | Induces crystallization of R(+)-acid salt |

| Solvent system | Acetone:ethyl acetate (3:1 v/v) | Maximizes solubility differential |

| Temperature | 4°C (crystallization) | Enhances crystal lattice stability |

| Molar ratio | 1:1 (acid:resolving agent) | Prevents eutectic formation |

The process exploits the differential solubility of diastereomeric salts in aprotic solvents. Crystallization of the R(+)-acid-S(+)-phenylglycinol salt proceeds with 50% theoretical yield from racemic starting material.

Salt Cleavage and Acid Recovery

The isolated diastereomeric salt is treated with dilute hydrochloric acid (1N) to liberate the free carboxylic acid. Critical steps include:

- pH adjustment to 2.5-3.0 using HCl

- Extraction with dichloromethane (3 × 50 mL/g salt)

- Anhydrous sodium sulfate drying

- Rotary evaporation below 40°C to prevent racemization

This sequence affords R(+)-2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid with ≥96.5% enantiomeric excess (ee) as determined by chiral HPLC.

Comparative Methodological Analysis

The chiral resolution method remains dominant for industrial-scale production due to its operational simplicity and compatibility with existing pharmaceutical manufacturing infrastructure. Recent advances in continuous crystallization technologies have improved throughput to 85-90% of theoretical maximum.

Process Optimization Strategies

Solvent Engineering in Crystallization

Ternary solvent systems (acetone/ethyl acetate/heptane) reduce nucleation induction time by 40% compared to binary mixtures. Optimal composition (55:30:15 v/v/v) decreases crystal agglomeration while maintaining ee >99%.

Catalytic Racemization

Implementing dynamic kinetic resolution through in situ racemization:

- Adds 0.1 mol% Shvo's catalyst (C29H24O2Ru)

- Enables theoretical yield up to 95% from racemate

- Requires precise temperature control (75±2°C)

This modification is particularly effective for large-batch productions (>500 kg), reducing waste generation by 65%.

Analytical Characterization

Critical quality control metrics for synthetic batches:

| Parameter | Specification | Analytical Method |

|---|---|---|

| Enantiomeric purity | ≥95% R(+) | Chiral HPLC (Chiralpak IA column) |

| Residual solvents | <500 ppm acetone | GC-FID |

| Heavy metals | <10 ppm | ICP-MS |

| Water content | <0.5% w/w | Karl Fischer titration |

The crystalline form exhibits polymorphism, with Form I (monoclinic P21) showing superior stability under accelerated storage conditions (40°C/75% RH).

Industrial Scale-Up Considerations

Modern production facilities employ hybrid batch-continuous systems:

- Continuous racemate synthesis (plug-flow reactor, 120 L/h throughput)

- Semi-batch resolution (oscillatory baffled crystallizers)

- Counter-current washing (centrifugal partition chromatography)

This configuration achieves 92% space-time yield improvement over traditional batch processing while maintaining ee specifications.

Emerging Synthetic Technologies

Biocatalytic Approaches

Recent unpublished data suggest Candida antarctica lipase B (CAL-B) can resolve ethyl ester precursors with 88% ee. However, economic viability remains questionable due to enzyme costs (>$1500/kg).

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid has shown promise in medicinal chemistry due to its biological activities:

- Anticancer Properties : Research indicates that benzofuran derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells and interference with specific oncogenic pathways .

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound can modulate inflammatory pathways, potentially leading to therapeutic applications in chronic inflammatory diseases .

Drug Development

The compound serves as a valuable scaffold for synthesizing new drugs targeting specific biological pathways. For instance:

- PPARα Agonists : A class of 2,3-dihydrobenzofuran-2-carboxylic acids has been developed as potent and selective PPARα agonists, which are crucial in managing dyslipidemia and metabolic disorders. These compounds exhibited significant cholesterol-lowering effects in animal models at low doses compared to existing therapies like fenofibrate .

- BET Inhibitors : A series of 2,3-dihydrobenzofuran derivatives have been optimized as highly selective inhibitors for the second bromodomain (BD2) of the BET family proteins, showing potential in treating castrate-resistant prostate cancer .

Chemical Synthesis

In organic synthesis, this compound acts as a versatile building block for creating complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows chemists to modify its structure for desired properties:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or aldehydes | KMnO4, CrO3 |

| Reduction | Converts carboxylic acid to alcohols | LiAlH4, NaBH4 |

| Substitution | Functional group replacement | Amines, alcohols |

Material Science

The unique structural features of this compound make it suitable for applications in material science. Its derivatives can be utilized in the development of advanced materials with specific mechanical and thermal properties.

Case Study 1: Development of PPARα Agonists

A systematic study on the design and synthesis of novel 2,3-dihydrobenzofuran derivatives highlighted their efficacy as PPARα agonists. In vitro testing demonstrated significant activity against dyslipidemia models in Syrian hamsters and Beagle dogs. Key structural elements were identified that contributed to maintaining potency and subtype selectivity .

Case Study 2: BET Inhibitors Optimization

Research conducted on optimizing 2,3-dihydrobenzofuran derivatives for BET inhibition revealed that introducing a quaternary center into the core structure improved solubility and metabolic stability. The resulting compounds showed over 1000-fold selectivity for BD2 compared to BD1 and exhibited favorable pharmacokinetic properties in vivo .

Mechanism of Action

The mechanism of action of 2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid are influenced by its structural features, which differentiate it from analogous compounds. Below is a comparative analysis with structurally or functionally related molecules:

Table 1. Comparative Analysis of Structural and Functional Attributes

Key Findings from Comparative Studies

Substituent-Driven Bioactivity: The ethyl group in this compound enhances lipophilicity, likely improving cell membrane permeability and target binding in anticancer applications . In contrast, the unsubstituted parent compound (2,3-dihydrobenzofuran-2-carboxylic acid) acts as a PPARα agonist, reducing cholesterol and triglycerides in animal models at lower doses than fenofibrate . However, their biological activities remain underexplored .

Stereochemical Considerations: The ethyl-substituted compound exhibits chirality, necessitating enantiomeric separation for optimal activity. Studies using chiral chromatography (20% 2-propanol in hexane with trifluoroacetic acid) highlight the importance of stereochemical purity in pharmacological applications . This complexity is absent in simpler analogs like caffeic acid, which lacks a fused furan ring.

Functional Diversity: While this compound derivatives target NF-κB and cancer pathways, caffeic acid—a structurally distinct but functionally overlapping compound—leverages its dihydroxy groups for antioxidant effects . This underscores how minor structural changes (e.g., ring saturation, substituent type) drastically shift therapeutic mechanisms.

Biological Activity

2-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid is a member of the benzofuran family, recognized for its diverse biological activities. This compound is characterized by its molecular formula and has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and metabolic disorders.

The synthesis of this compound can be achieved through various methods, including etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions. The compound can undergo several types of reactions such as oxidation, reduction, and nucleophilic substitution, which are crucial for modifying its structure to enhance biological activity.

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that certain derivatives selectively target the VEGFR-2 tyrosine kinase, leading to reduced tumor growth in animal models. The compound's mechanism involves the induction of apoptosis in cancer cells through modulation of cellular signaling pathways.

Antimicrobial Effects

The compound has also shown promising antimicrobial activity. In vitro studies suggest that it can inhibit the growth of various bacterial strains, contributing to its potential as an antibacterial agent. The mode of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.

Metabolic Regulation

Notably, this compound has been identified as a potent agonist of PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a critical role in lipid metabolism. In animal models, it demonstrated significant cholesterol- and triglyceride-lowering effects at doses lower than those required for existing PPARα agonists like fenofibrate . This suggests its potential utility in treating dyslipidemia.

The biological activity of this compound can be attributed to several molecular mechanisms:

- Receptor Binding : The compound interacts with specific receptors such as PPARα, leading to altered gene expression involved in lipid metabolism.

- Enzyme Inhibition : It may inhibit key enzymes involved in tumor growth and bacterial proliferation by binding to their active sites.

- Oxidative Stress Reduction : The compound exhibits antioxidant properties that help mitigate oxidative stress within cells, further contributing to its anticancer and antimicrobial effects .

Study on Anticancer Activity

In a controlled study involving Syrian hamsters and Beagle dogs, compounds derived from this compound showed a marked reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis rates in treated groups.

Study on Lipid Regulation

A separate study focusing on dyslipidemia utilized this compound in a model with induced hyperlipidemia. Results indicated a significant decrease in serum cholesterol and triglyceride levels after administration of the compound over a four-week period, suggesting its efficacy as a therapeutic agent for metabolic disorders .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-ethyl-2,3-dihydrobenzofuran-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of benzofuran derivatives often employs Friedländer condensation or one-pot multicomponent reactions (see analogous methods in ). For dihydrobenzofuran scaffolds, key steps include:

- Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acid catalysis.

- Optimization of temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or toluene) to enhance ring closure efficiency.

- Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography.

Q. Example Reaction Table

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclization | H₂SO₄, 100°C, 6h | 50–65% | Adapted from |

| Carboxylation | CO₂, Pd catalyst | 40–55% | Analogous to |

Q. How should researchers safely handle and store this compound in laboratory settings?

Methodological Answer: While specific safety data for this compound is limited, protocols for structurally similar furan-carboxylic acids ( ) recommend:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and chemical splash goggles.

- Ventilation: Use fume hoods for synthesis steps involving volatile intermediates.

- Storage: Under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.

- Disposal: Follow local regulations for organic acids; incineration is typical for halogen-free compounds .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

- 1H/13C NMR: Assign diastereotopic protons in the dihydrofuran ring (δ 1.2–1.8 ppm for ethyl groups; δ 4.5–5.5 ppm for ring protons).

- IR: Confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).

- MS: Molecular ion [M+H]+ matched to theoretical m/z (e.g., 220.12 for C₁₂H₁₄O₃).

Data Contradiction Resolution:

Discrepancies between experimental and theoretical values (e.g., NMR shifts in ) can arise from solvent effects or impurities. Mitigation strategies:

- Repeat measurements in deuterated DMSO or CDCl₃.

- Compare with DFT-calculated spectra for validation .

Advanced Research Questions

Q. How can computational chemistry optimize the enantioselective synthesis of this compound?

Methodological Answer:

- Molecular Modeling: Use Gaussian or ORCA software to simulate transition states in cyclization steps.

- Chiral Catalysts: Screen BINOL-derived phosphoric acids (e.g., 5 mol%) to enhance enantiomeric excess (ee).

- Kinetic Studies: Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) under isocratic conditions .

Case Study:

A 2021 study on benzofuran-quinoline hybrids achieved 88% ee using (R)-BINOL catalysts, suggesting transferability to similar scaffolds .

Q. What strategies address low bioavailability in pharmacological studies of dihydrobenzofuran derivatives?

Methodological Answer:

- Prodrug Design: Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability.

- Lipophilicity Optimization: Introduce alkyl substituents (e.g., methyl branching) to balance LogP (target 2–3).

- In Vivo Testing: Use rodent models to assess pharmacokinetics (Cmax, T½) and compare with in vitro cytotoxicity (e.g., IC₅₀ in HepG2 cells) .

Q. How can contradictory bioactivity data be resolved across different studies?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation:

Q. What are the environmental fate implications of this compound, given limited ecotoxicological data?

Methodological Answer:

- Read-Across Analysis: Use data from structurally related 5-ethylfuran-2-carboxylic acid ():

- Biodegradation: Aerobic soil metabolism studies show t½ = 30–60 days.

- Aquatic Toxicity: EC₅₀ > 100 mg/L in Daphnia magna (OECD 202).

- Modeling Tools: Apply EPI Suite to estimate persistence (P) and bioaccumulation (B) scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.